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molecular formula C11H10BrNO2 B8366758 3-bromo-4-methoxy-1-methylquinolin-2(1H)-one

3-bromo-4-methoxy-1-methylquinolin-2(1H)-one

Cat. No. B8366758
M. Wt: 268.11 g/mol
InChI Key: YWCWRKOPJBHLCM-UHFFFAOYSA-N
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Patent
US09040712B2

Procedure details

To a solution of 4-methoxy-1-methylquinolin-2(1H)-one (2 g, 10.57 mmol) in THF (5 mL) at 0° C. under N2 atmosphere was added N-bromosuccinimide (2.26 g, 12.68 mmol) in portions over a period of 1 hour. The suspension was stirred at 0° C. for 1 hour then at room temperature for 2 hours. The solvent was removed in vacuo and CH2Cl2 was added to re-dissolve the residue. The solution was washed twice with a cold saturated NaHCO3 solution and with cold H2O then dried over anhydrous MgSO4. The solvent was removed in vacuo and the resulting solid residue was triturated several times with Et2O. The resulting solid was dried in vacuo to afford 3-bromo-4-methoxy-1-methylquinolin-2(1H)-one (2.7 g, MS: 269.9 [M+H+])
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH3:13])[C:5](=[O:14])[CH:4]=1.[Br:15]N1C(=O)CCC1=O>C1COCC1>[Br:15][C:4]1[C:5](=[O:14])[N:6]([CH3:13])[C:7]2[C:12]([C:3]=1[O:2][CH3:1])=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC(N(C2=CC=CC=C12)C)=O
Name
Quantity
2.26 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and CH2Cl2
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to re-dissolve the residue
WASH
Type
WASH
Details
The solution was washed twice with a cold saturated NaHCO3 solution and with cold H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid residue was triturated several times with Et2O
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(N(C2=CC=CC=C2C1OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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